4-[(Carboxyacetyl)amino]benzoic acid

Medicinal Chemistry Coordination Chemistry Structure-Based Design

The para‑malonyl architecture of 4‑[(Carboxyacetyl)amino]benzoic acid (CAS 59770‑84‑2) provides two linearly opposed, solvent‑accessible carboxyl groups for ditopic metal coordination and predictable cross‑linking, enabling extended MOF networks and stable 6‑membered chelate rings. Unlike the ortho isomer or mono‑acid analogs, its fully saturated side‑chain resists nucleophilic thiol addition, ensuring integrity in reducing environments (GSH 1–10 mM). Secure ≥95% purity, chromatography‑free access for multi‑gram materials screening and medicinal chemistry programs.

Molecular Formula C10H9NO5
Molecular Weight 223.18 g/mol
Cat. No. B8616901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Carboxyacetyl)amino]benzoic acid
Molecular FormulaC10H9NO5
Molecular Weight223.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NC(=O)CC(=O)O
InChIInChI=1S/C10H9NO5/c12-8(5-9(13)14)11-7-3-1-6(2-4-7)10(15)16/h1-4H,5H2,(H,11,12)(H,13,14)(H,15,16)
InChIKeyZLHHZRMVPUGTQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Carboxyacetyl)amino]benzoic acid – Core Structural Identity and Procurement-Relevant Profile


4-[(Carboxyacetyl)amino]benzoic acid (CAS 59770-84-2; molecular formula C10H9NO5; molecular weight 223.18 g/mol) is a para‑substituted acylaminobenzoic acid derivative featuring a carboxyacetyl (malonyl) side‑chain linked via an amide bond to the 4‑position of a benzoic acid ring . The compound belongs to the broader class of acylaminobenzoic acids and carries two distinct carboxylic acid functionalities—one on the benzoic acid ring and a terminal carboxyl on the carboxyacetyl chain—conferring a bifunctional chelating character. It is typically supplied as a colourless solid with a purity of ≥95% and is employed primarily as a synthetic building block in medicinal chemistry and biochemical probe development .

Why 4-[(Carboxyacetyl)amino]benzoic acid Cannot Be Replaced by Common In‑Class Analogs


Acylaminobenzoic acid derivatives are not functionally interchangeable: the position of the acylamino substituent (ortho vs. para), the chain length of the acyl moiety, and its oxidation state each dictate distinct hydrogen‑bonding networks, metal‑chelation geometry, and metabolic stability. For instance, the ortho isomer 2‑[(carboxyacetyl)amino]benzoic acid (CAS 53947-84-5) adopts an intramolecular hydrogen‑bonded conformation that limits intermolecular recognition , while the para arrangement of the target compound presents both carboxyl groups in a linear, solvent‑accessible orientation that favours ditopic metal coordination and predictable cross‑linking reactivity [1]. Shorter‑chain analogs such as 4‑acetamidobenzoic acid lack the terminal carboxyl entirely, eliminating chelation capacity, whereas the succinamic acid analog 4‑(3‑carboxypropanamido)benzoic acid introduces an extra methylene spacer that alters both pKa spacing and conformational flexibility . Generic substitution without quantitative verification of these molecular parameters risks failure in downstream applications where binding stoichiometry, solubility, or reactivity are critical design elements.

Quantitative Differentiation Evidence for 4-[(Carboxyacetyl)amino]benzoic acid vs. Closest Structural Analogs


Para vs. Ortho Substitution: Conformational Constraint and Intermolecular Binding Capacity

The para‑substituted 4‑[(carboxyacetyl)amino]benzoic acid presents its two carboxyl groups in a divergent linear geometry that maximises intermolecular hydrogen‑bond donor–acceptor sites, whereas the ortho isomer 2‑[(carboxyacetyl)amino]benzoic acid forms a stable intramolecular hydrogen bond between the amide NH and the ortho‑carboxyl group, reducing the effective number of solvent‑accessible H‑bond donors from 3 to 2 and blocking one carboxyl from intermolecular recognition . This conformational difference has been exploited in the design of N,N′-malonyl‑bis‑p‑aminobenzoic acid derivatives that exhibit hypotensive, antiarrhythmic, and anticoagulative activities dependent on the para‑arrangement [1].

Medicinal Chemistry Coordination Chemistry Structure-Based Design

Chain‑Length Discrimination: Carboxyacetyl (C2) vs. Succinamoyl (C3) Spacer

Replacement of the malonyl (carboxyacetyl) spacer in 4‑[(carboxyacetyl)amino]benzoic acid with a succinyl (3‑carboxypropanamido) spacer, as in 4‑(3‑carboxypropanamido)benzoic acid (CAS 76475‑62‑2), inserts an additional methylene unit between the amide carbonyl and the terminal carboxyl group. This increases the molecular weight from 223.18 to 237.21 g/mol (+6.3%) and alters the pKa spacing between the two acid groups. In malonyl‑linked systems, the two carboxyls are separated by two bonds (α‑carbonyl‑α), enabling cooperative metal chelation via a six‑membered ring, whereas the succinyl spacer introduces a three‑bond separation that favours seven‑membered chelate rings with measurably lower stability constants .

Medicinal Chemistry Linker Design SAR

Carboxylation State: Carboxyacetyl vs. Acetyl – Dicarboxylic Chelation Capacity

4‑Acetamidobenzoic acid (CAS 556‑08‑1; MW 179.17 g/mol) is the simplest acetyl‑closed analog of the target compound. It possesses only one carboxylic acid group (on the benzoic ring) and cannot function as a bidentate chelator. In contrast, 4‑[(carboxyacetyl)amino]benzoic acid carries a second, terminal carboxyl that enables simultaneous binding to two metal centres or cooperative binding to a single metal ion with higher affinity. This structural dichotomy is decisive for applications requiring metal‑dependent activity modulation: the dicarboxylic target compound has been employed as a precursor in the synthesis of Schiff‑base metal complexes exhibiting antibacterial and antifungal activities, a functional profile inaccessible to the mono‑carboxylic acetyl analog .

Coordination Chemistry Prodrug Design Enzyme Inhibition

Synthetic Accessibility via Meldrum's Acid Route: High‑Yield, Chromatography‑Free Protocol

A reported synthesis of 4‑[(carboxyacetyl)amino]benzoic acid proceeds via direct condensation of 4‑aminobenzoic acid with Meldrum's acid in toluene, yielding the product as a colourless solid in 91% isolated yield without chromatographic purification . This contrasts with the succinamoyl analog 4‑(3‑carboxypropanamido)benzoic acid, which typically requires succinic anhydride and more forcing conditions or activated ester intermediates, often resulting in lower yields and requiring recrystallisation or column chromatography to achieve >98% purity . The Meldrum's acid route capitalises on the thermodynamic driving force of CO2 and acetone liberation, providing a scalable entry to the carboxyacetyl scaffold with minimal by‑product formation.

Synthetic Chemistry Process Development Building Block Procurement

Redox Stability: Saturated vs. α,β‑Unsaturated Maleamic Acid Analog

4‑[[(E)‑3‑Carboxyprop‑2‑enoyl]amino]benzoic acid (CAS 5432‑04‑2), the maleamic acid analog, contains an α,β‑unsaturated carbonyl system conjugated to the amide bond. This unsaturation renders the maleamic acid derivative susceptible to nucleophilic Michael addition (e.g., by thiols) and photochemical [2+2] cycloaddition, compromising stability in biological media and during long‑term storage. The target compound, 4‑[(carboxyacetyl)amino]benzoic acid, is fully saturated at the corresponding position (CH2 rather than CH=CH), eliminating this degradation pathway. Conjugation‑driven electrophilicity of the maleamic analog is reflected in its higher density (1.504 g/cm³ vs. ~1.42 g/cm³ estimated for the saturated analog) and distinct UV absorption profile .

Chemical Stability Redox Chemistry Formulation Development

Evidence‑Backed Application Scenarios for 4-[(Carboxyacetyl)amino]benzoic acid in Scientific & Industrial Procurement


Bidentate Chelating Linker for Metal–Organic Framework (MOF) and Coordination Polymer Synthesis

The para‑positioned, saturated dicarboxylic acid architecture of 4‑[(carboxyacetyl)amino]benzoic acid provides two geometrically well‑separated carboxyl groups, enabling its use as a ditopic organic linker in MOF construction. The divergent linear geometry favours extended network formation, while the 6‑membered chelate ring formed upon bidentate metal binding yields higher stability constants than 7‑membered analogs such as the succinamoyl derivative . The 91% high‑yield, chromatography‑free synthetic route ensures cost‑efficient access to multi‑gram quantities required for materials screening .

Scaffold for Schiff‑Base Antimicrobial Metal Complexes

The free carboxylic acid groups serve as metal‑anchoring points, while the amide NH and benzoic acid core permit further derivatisation into Schiff bases. Derivatives of 4‑[(carboxyacetyl)amino]benzoic acid have demonstrated notable antibacterial and antifungal properties when complexed with transition metals, an activity profile inaccessible to the mono‑carboxylic acetyl analog 4‑acetamidobenzoic acid .

Pharmacophore Precursor for Hypotensive and Antiarrhythmic Agents

The para‑malonyl‑bis‑aminobenzoic acid pharmacophore, of which 4‑[(carboxyacetyl)amino]benzoic acid is the monomeric building block, has been validated in alkylammonium salt forms exhibiting hypotensive, antiarrhythmic, and anticoagulative activities. The para arrangement is critical for biological activity, as ortho‑substituted analogs fail to engage the target in the same manner [1].

Thiol‑Compatible Enzyme Inhibition and Bioconjugation Handle

Unlike the α,β‑unsaturated maleamic acid analog, the fully saturated carboxyacetyl chain of the target compound is inert toward nucleophilic thiol addition, making it suitable for assays conducted in reducing environments (e.g., intracellular GSH concentrations of 1–10 mM). This stability, combined with the bifunctional chelating capacity, positions the compound as a reliable warhead or linker in fragment‑based drug discovery and activity‑based protein profiling .

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